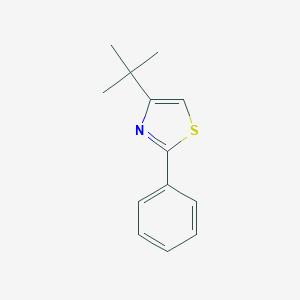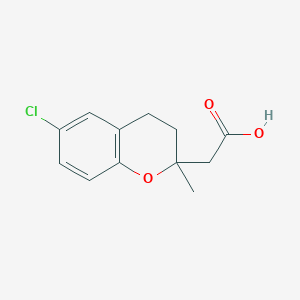
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid, also known as Chromanol 293B, is a chemical compound that has been extensively used in scientific research. It belongs to the family of benzopyran compounds and has been found to possess various biological properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B involves the inhibition of the IKs current in cardiac cells. This leads to a prolongation of the action potential duration and an increase in the refractory period. 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has been found to bind to the pore-forming subunit of the IKs channel, thereby blocking the flow of potassium ions through the channel.
Effets Biochimiques Et Physiologiques
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has been found to have various biochemical and physiological effects. It has been shown to prolong the QT interval in electrocardiograms, which is indicative of delayed cardiac repolarization. 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has also been found to reduce the incidence of ventricular fibrillation and sudden cardiac death in animal models of cardiac arrhythmias. Additionally, 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B in lab experiments is its specificity for the IKs channel. This allows researchers to selectively block the IKs current without affecting other potassium currents in cardiac cells. However, 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has been found to have off-target effects on other ion channels, which can complicate the interpretation of experimental results. Another limitation of using 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the use of 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B in scientific research. One area of interest is the investigation of the role of IKs in the pathogenesis of cardiac arrhythmias and sudden cardiac death. 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B can be used to study the effects of IKs blockade on cardiac electrophysiology and arrhythmogenesis in animal models. Another area of interest is the development of more selective and potent IKs blockers based on the structure of 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B. These compounds could be used to further elucidate the role of IKs in cardiac repolarization and arrhythmias. Additionally, 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B can be used to investigate the potential therapeutic applications of IKs blockade in the treatment of inflammatory and neoplastic diseases.
Conclusion:
In conclusion, 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B is a valuable tool for studying the role of IKs in cardiac repolarization and arrhythmias. Its ability to selectively block the IKs current in cardiac cells has made it a widely used compound in scientific research. Despite its limitations, 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has provided important insights into the mechanisms underlying cardiac arrhythmias and has the potential to lead to the development of new therapies for these conditions.
Méthodes De Synthèse
The synthesis of 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B involves the reaction of 6-chloro-2-methylcoumarin with ethyl chloroacetate in the presence of sodium hydride. The resulting product is then hydrolyzed to yield 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B. This synthesis method has been well-established and has been used by numerous researchers to obtain 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B for their experiments.
Applications De Recherche Scientifique
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has been extensively used in scientific research due to its ability to block the slow delayed rectifier potassium current (IKs) in cardiac cells. This property of 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has made it a valuable tool for studying the role of IKs in cardiac repolarization and arrhythmias. 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has also been used to investigate the effects of IKs blockade on the action potential duration and refractoriness of cardiac cells.
Propriétés
Numéro CAS |
106430-26-6 |
|---|---|
Nom du produit |
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid |
Formule moléculaire |
C12H13ClO3 |
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
2-(6-chloro-2-methyl-3,4-dihydrochromen-2-yl)acetic acid |
InChI |
InChI=1S/C12H13ClO3/c1-12(7-11(14)15)5-4-8-6-9(13)2-3-10(8)16-12/h2-3,6H,4-5,7H2,1H3,(H,14,15) |
Clé InChI |
QFDFXSNSTAWKAN-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C(O1)C=CC(=C2)Cl)CC(=O)O |
SMILES canonique |
CC1(CCC2=C(O1)C=CC(=C2)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



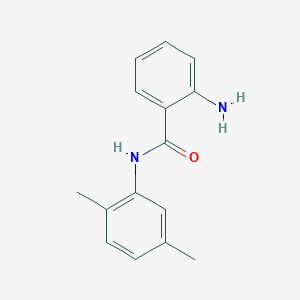
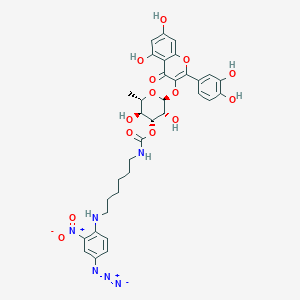
![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)
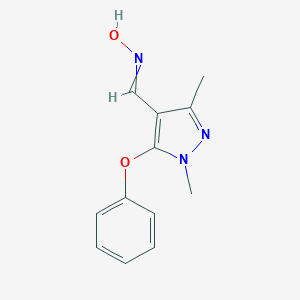
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)
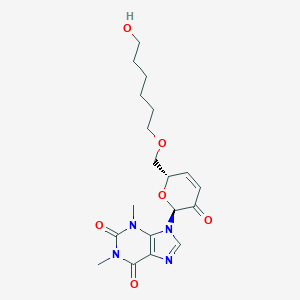
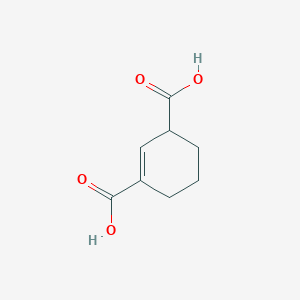
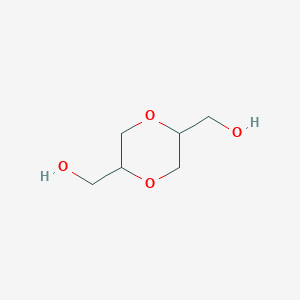
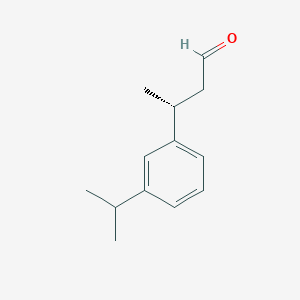
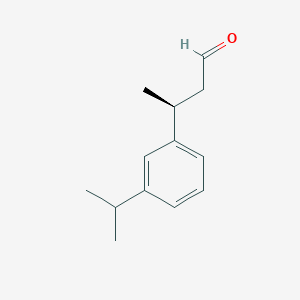
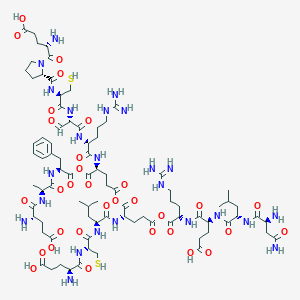
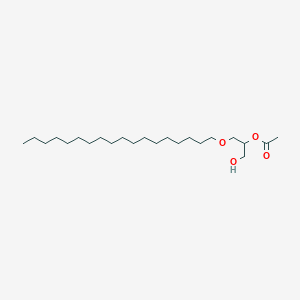
![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)
